2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid
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Overview
Description
2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of a sulfinyl group attached to an acetic acid moiety, along with a tolylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid typically involves the reaction of 2-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfinate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles like amines or alcohols, solvents such as ethanol, and mild heating.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the tolylamino group may interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxo-2-(2-Phenylamino)ethyl)sulfinyl)acetic acid
- 2-((2-oxo-2-(2-Methylamino)ethyl)sulfinyl)acetic acid
- 2-((2-oxo-2-(2-Ethylamino)ethyl)sulfinyl)acetic acid
Comparison
Compared to similar compounds, 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid exhibits unique properties due to the presence of the tolylamino group. This group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound may result in distinct reactivity and biological activity profiles.
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-4-2-3-5-9(8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJYGINUIIMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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